molecular formula C16H17FN2O3 B1387222 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1030120-88-7

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1387222
CAS RN: 1030120-88-7
M. Wt: 304.32 g/mol
InChI Key: FYWCOSBKVCYNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinolone derivative . Quinolones are a type of synthetic antimicrobial agents with a broad spectrum of antibacterial activity. The specific properties and applications of this compound may vary based on its structure and the presence of the functional groups.


Molecular Structure Analysis

The molecular structure of this compound includes a quinolone core, which is a bicyclic system containing a benzene ring fused to a pyridine ring. It also has a fluorine atom attached to the benzene ring, a methyl group attached to the pyridine ring, and a carboxylic acid group attached to the benzene ring .

Scientific Research Applications

Catalysis

The structural features of this compound make it a candidate for use as a ligand in catalytic systems. It could potentially improve the efficiency of catalytic reactions, including those used in organic synthesis, by stabilizing transition states or facilitating the formation of reactive intermediates.

Each of these applications leverages the unique chemical properties of 6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid to advance research and development across various scientific fields. While the search results did not provide specific details on this compound, the applications mentioned are based on the general roles that similar fluorinated compounds play in scientific research .

properties

IUPAC Name

6-fluoro-1-methyl-4-oxo-7-piperidin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-2-4-6-19/h7-9H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCOSBKVCYNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Fluoro-1-methyl-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

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